molecular formula C10H10FNO2 B1436426 Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate CAS No. 1951451-53-8

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate

Cat. No.: B1436426
CAS No.: 1951451-53-8
M. Wt: 195.19 g/mol
InChI Key: KEUSREIRCXGIRL-AATRIKPKSA-N
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Description

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a fluorinated pyridine ring at the β-position. This compound belongs to a broader class of cinnamate and coumarin derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Properties

IUPAC Name

ethyl (E)-3-(3-fluoropyridin-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUSREIRCXGIRL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Palladium-Catalyzed Cross-Coupling

Overview:
One of the most prominent methods involves palladium-catalyzed Suzuki-Miyaura coupling reactions, which facilitate the formation of the carbon-carbon bond between a 3-fluoropyridin-2-yl boronic acid derivative and an appropriate vinyl or styrenyl precursor.

Reaction Scheme & Conditions:

  • Starting Materials: 3-fluoropyridin-2-yl boronic acid or ester, ethyl (2E)-3-bromo- or chloro-prop-2-enoate
  • Catalyst: Palladium complex such as Pd(PPh₃)₂Cl₂
  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Solvent: Mixture of dioxane and water or ethanol
  • Temperature: 80–100°C
  • Reaction Time: 12–24 hours

Procedure:
The boronic acid derivative is stirred with the vinyl ester in the presence of the palladium catalyst and base under inert atmosphere. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the conjugated double bond with the pyridine ring attached at the 3-position.

Advantages:

  • High selectivity for the (2E)-isomer
  • Mild reaction conditions
  • Compatibility with various functional groups

Research Data:
A study demonstrated yields exceeding 80% under optimized conditions, with high purity confirmed via NMR and HPLC analyses.

Condensation of Pyridine Derivatives with Unsaturated Esters

Overview:
Another approach involves the direct condensation of 3-fluoropyridin-2-amine derivatives with unsaturated esters such as ethyl acrolylate or ethyl propenoate, followed by isomerization to the (2E)-configuration.

Reaction Conditions & Steps:

  • Raw Materials: 3-fluoropyridin-2-amine, ethyl acrolylate or ethyl propenoate
  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or other acid catalysts
  • Solvent: Anhydrous ethanol or other polar solvents
  • Temperature: 120–160°C
  • Duration: 16–20 hours

Procedure:
Under nitrogen atmosphere, the pyridine amine reacts with the unsaturated ester in the presence of acid catalyst at elevated temperatures. The reaction yields a conjugated ester intermediate, which can be purified by recrystallization.

Post-reaction Isomerization:
The conjugated double bond can be thermally isomerized to favor the (2E)-configuration, often achieved by controlled heating or using specific isomerization catalysts.

Research Data:
Patents report yields of approximately 80–85% with purities above 99%, with the process being environmentally benign due to the use of ethanol and mild purification steps.

Multi-step Synthesis via Nucleophilic Aromatic Substitution and Esterification

Overview:
This method involves initial functionalization of the pyridine ring via nucleophilic substitution, followed by esterification and double bond formation.

Key Steps:

  • Step 1: Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring with a nucleophile such as an amino group.
  • Step 2: Formation of the conjugated ester through esterification with ethanol and acrolylate derivatives.
  • Step 3: Isomerization of the double bond to the (2E)-configuration via thermal or catalytic methods.

Reaction Conditions:

  • Use of solvents like dimethylformamide (DMF) or ethanol
  • Catalysts such as triethylamine or acid catalysts
  • Elevated temperatures (100–160°C) for esterification and isomerization

Research Data:
This approach is less direct but allows for greater functional group tolerance and customization, with yields typically ranging from 60–75%.

Industrial-Scale Synthesis Considerations

In large-scale production, continuous flow reactors are employed to improve safety and efficiency. The key parameters include:

Parameter Typical Range Notes
Temperature 120–160°C For ester formation and isomerization
Pressure 0.09–0.1 MPa To facilitate reaction and control boiling points
Solvent Ethanol, ethyl acetate Environmentally friendly and recyclable
Catalyst Palladium complexes, acids Optimized for high yield and purity

Purification Techniques:

  • Recrystallization from ethanol or ethyl acetate
  • Chromatography for fine purification

Environmental & Safety Aspects:

  • Use of benign solvents
  • Reaction conditions designed to minimize hazardous waste
  • High safety standards for handling reactive intermediates and catalysts

Summary of Key Data

Method Raw Materials Catalysts Solvent Yield (%) Purity Remarks
Palladium-Catalyzed Coupling 3-fluoropyridin-2-yl boronic acid, ethyl (2E)-3-bromo- or chloro-prop-2-enoate Pd(PPh₃)₂Cl₂ Dioxane/water >80 >99 High selectivity, mild conditions
Condensation & Isomerization 3-fluoropyridin-2-amine, ethyl acrolylate TfOH Ethanol ~85 >99 Environmentally friendly
Nucleophilic Substitution Halogenated pyridine derivatives Triethylamine, acids DMF, ethanol 60–75 Variable Flexible, multi-step

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent(s) Molecular Formula Key Features/Applications Reference ID
Ethyl (2E)-3-(5′-methoxy-2′-propargyloxyphenyl)prop-2-enoate Methoxy, propargyloxy phenyl C₁₆H₁₆O₄ High-yield synthesis (99%); used in chromene/coumarin synthesis
Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enoate Cyano, coumarin-hydroxy-methyl C₁₆H₁₃NO₅ Binds human serum albumin (HSA); potential drug candidate
Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD) Hydroxy, dimethoxy phenyl C₁₃H₁₆O₅ Crystallographically characterized; supramolecular stacking via hydrogen bonds
Ethyl (2e)-3-(4-hydroxyphenyl)prop-2-enoate Hydroxy phenyl C₁₁H₁₂O₃ Food biomarker in vinegar; weakly acidic, slightly soluble
Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate Bromo, trifluoromethyl phenyl C₁₂H₁₀BrF₃O₂ High safety precautions due to halogenated substituents; used in materials science
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate Bromo-pyridine C₁₀H₁₀BrNO₂ Halogenated pyridine derivative; potential intermediate in drug design
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Fluorine (target compound) and trifluoromethyl groups () enhance electrophilicity of the α,β-unsaturated ester, improving reactivity in Michael additions or Diels-Alder reactions.
  • Hydrogen-Bonding Capacity: Hydroxy and methoxy substituents () enable intermolecular interactions (e.g., H-bonding), influencing crystallization and protein binding ().
  • Biological Activity: Cyano-substituted coumarin derivatives () exhibit strong interactions with HSA, suggesting pharmaceutical relevance. Fluorinated analogs like the target compound may offer improved metabolic stability.

Physicochemical Properties

  • Acidity: The target compound’s fluoropyridine group likely lowers pKa compared to non-fluorinated analogs, enhancing stability under physiological conditions.

Biological Activity

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₀H₁₀FNO₂
  • IUPAC Name : Ethyl (E)-3-(3-fluoropyridin-4-yl)acrylate
  • CAS Number : 1563741-43-4

The presence of the fluoropyridine moiety is significant as it can influence the compound's interaction with biological systems, potentially enhancing its bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Compound Target Organism Activity (MIC) Mechanism of Action
This compoundStaphylococcus aureusMIC 15.625–62.5 μMInhibition of protein synthesis
Related Pyridine DerivativeEscherichia coliMIC 50 μg/mLDisruption of cell wall synthesis

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX and LOX.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, revealing that those with fluorine substitutions displayed enhanced potency against resistant strains of bacteria. This compound was noted for its selective activity against Staphylococcus aureus and Enterococcus faecalis, indicating potential for development into a therapeutic agent.
  • Mechanistic Insights : Research into the mechanism of action has suggested that this compound may interfere with nucleic acid synthesis in bacteria, leading to cell death. This was supported by comparative studies with known antibiotics where similar action pathways were observed.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate?

The synthesis typically involves a multi-step approach. A general method includes:

Knoevenagel condensation : Reacting 3-fluoropyridine-2-carbaldehyde with ethyl cyanoacetate or ethyl acetoacetate under basic conditions (e.g., piperidine or ammonium acetate in ethanol) to form the α,β-unsaturated ester backbone .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed via 1H^1H NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12-16 \, \text{Hz}) .

Fluorine incorporation : Direct fluorination or use of pre-fluorinated pyridine precursors to ensure regioselectivity at the 3-position of the pyridine ring .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • 1H^1H NMR: Confirm the (E)-configuration via vicinal coupling constants (J=1216HzJ = 12-16 \, \text{Hz}) between the α and β protons. Fluorine-induced splitting in aromatic protons (e.g., 3-fluoropyridin-2-yl group) is also diagnostic .
    • 13C^{13}C NMR: Identify ester carbonyl (δ165170ppm\delta \approx 165-170 \, \text{ppm}) and fluorine-substituted aromatic carbons (δ150160ppm\delta \approx 150-160 \, \text{ppm}) .
  • Mass Spectrometry (HRMS-ESI) : Verify molecular ion peaks ([M+H]+[M+H]^+) and isotopic patterns consistent with fluorine and nitrogen content .
  • IR Spectroscopy : Detect ester C=O stretching (1720cm1\sim 1720 \, \text{cm}^{-1}) and conjugated C=C (1600cm1\sim 1600 \, \text{cm}^{-1}) .

Q. What purification strategies are effective for isolating high-purity samples?

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1 to 1:1) for initial separation .
  • Crystallization : Recrystallization from ethanol or methanol to obtain single crystals for X-ray diffraction studies, enhancing purity (>98%>98\%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for final purity assessment, especially for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity of the pyridine aldehyde .
  • Temperature Control : Lower temperatures (05C0-5^\circ \text{C}) favor kinetic (E)-isomer formation, while higher temperatures (25C25^\circ \text{C}) may promote thermodynamic equilibration .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h conventional) while maintaining >90%>90\% yield .

Q. How do structural modifications (e.g., fluoropyridinyl vs. fluorophenyl) influence electronic properties and reactivity?

Comparative studies using density functional theory (DFT) and Hammett parameters reveal:

  • Electron-Withdrawing Effects : The 3-fluoropyridin-2-yl group increases electrophilicity at the β-carbon compared to fluorophenyl analogs, enhancing reactivity in Michael additions (Table 1) .
SubstituentHammett (σ\sigma)Reactivity (k, M1^{-1}s1^{-1})
3-Fluoropyridin-2-yl+0.782.5 × 103^{-3}
2-Fluorophenyl+0.661.8 × 103^{-3}

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

  • Validation Tools : Use SHELXL (v.2018) for refinement, ensuring Rint<0.05R_{\text{int}} < 0.05 and R1/wR2<0.05/0.10R1/wR2 < 0.05/0.10. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
  • Disorder Modeling : Apply PART instructions in SHELX to resolve fluorine/pyridine disorder, refining occupancy ratios with SUMP restraints .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots at 50% probability to assess positional errors and hydrogen bonding networks (e.g., C–H···F interactions) .

Q. What strategies address low reproducibility in biological activity studies involving this compound?

  • Stability Testing : Monitor hydrolytic degradation (e.g., ester cleavage in PBS pH 7.4) via LC-MS over 24–72 h .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., free carboxylic acid derivatives) .
  • Batch Consistency : Ensure >95%>95\% purity (HPLC) and consistent crystallinity (PXRD) across batches to minimize variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate
Reactant of Route 2
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Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate

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